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Compound of Interest

Compound Name: 4-Hydroxypiperidine

Cat. No.: B117109 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as

a privileged scaffold due to its favorable physicochemical properties and its ability to be readily

functionalized. This versatile heterocyclic core is present in a multitude of biologically active

compounds, demonstrating a broad spectrum of pharmacological activities. Its inherent

structural features, including a secondary or tertiary amine and a hydroxyl group, provide key

hydrogen bonding interactions with various biological targets. This technical guide delves into

the synthesis, key therapeutic applications, and experimental evaluation of 4-
hydroxypiperidine and its derivatives in the context of early-stage drug discovery.

Physicochemical Properties and Synthesis
The 4-hydroxypiperidine core imparts desirable pharmacokinetic properties to drug

candidates, such as improved aqueous solubility and the potential for hydrogen bonding, which

can enhance target affinity and selectivity. The LogP of the parent 4-hydroxypiperidine is

approximately -0.35, indicating its hydrophilic nature.[1]

Table 1: Physicochemical Properties of 4-Hydroxypiperidine
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Property Value Reference

Molecular Formula C5H11NO [2]

Molecular Weight 101.15 g/mol [2]

Melting Point 86-90 °C [1]

Boiling Point 108-114 °C/10 mmHg [2]

LogP -0.35 at 25°C [1]

Water Solubility Soluble [3]

The synthesis of 4-hydroxypiperidine derivatives often commences from commercially

available starting materials like N-Boc-4-piperidone or 4-hydroxypiperidine itself. The Boc

protecting group is commonly employed to facilitate reactions at other positions of the

piperidine ring before its removal under acidic conditions.

Key Therapeutic Applications
p38 MAP Kinase Inhibitors for Inflammatory Diseases
The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory

response, making it a prime target for the development of anti-inflammatory drugs. The 4-
hydroxypiperidine moiety has been successfully incorporated into potent and selective p38

MAP kinase inhibitors. This substituent has been shown to confer high selectivity for p38 over

other kinases like COX-1.[4] One notable example, pyridinyloxazole 11, demonstrated a

promising in vivo profile with an ED50 of 10 mg/kg in a rat collagen-induced arthritis model and

a bioavailability of 64%.[4][5]

Table 2: In Vitro and In Vivo Activity of a 4-Hydroxypiperidine-Containing p38 MAP Kinase

Inhibitor
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Compound
p38α IC50
(nM)

In Vivo
Model

ED50
(mg/kg)

Bioavailabil
ity (%)

Reference

Pyridinyloxaz

ole 11
-

Rat Collagen-

Induced

Arthritis

10 (po bid) 64 [4][5]

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the p38 MAP kinase signaling cascade, which is activated by

cellular stresses and inflammatory cytokines. This pathway culminates in the phosphorylation

of various transcription factors and kinases that regulate the expression of pro-inflammatory

cytokines. 4-Hydroxypiperidine derivatives act as inhibitors of p38, thereby blocking this

inflammatory cascade.
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p38 MAP Kinase Signaling Pathway and Inhibition

CCR5 Receptor Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of

macrophage-tropic strains of HIV-1 into host cells. Blocking this receptor is a validated
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therapeutic strategy for HIV infection. The 4-hydroxypiperidine scaffold has been instrumental

in the development of potent CCR5 antagonists. Optimization of a high-throughput screening

hit led to the discovery of a 4-hydroxypiperidine derivative (6k) with improved potency.[6]

Further structure-activity relationship (SAR) studies resulted in the identification of compound

10h, a potent CCR5 antagonist with an IC50 of 11 nM.[6]

Table 3: Potency of 4-Hydroxypiperidine-Based CCR5 Antagonists

Compound CCR5 Binding IC50 (nM) Reference

1 840 [6]

6k 49 [7]

10h 11 [6]

CCR5-Mediated HIV Entry and its Inhibition

The following diagram depicts the process of HIV entry into a host cell, which is mediated by

the interaction of the viral gp120 protein with the CD4 receptor and the CCR5 co-receptor. 4-
Hydroxypiperidine-based CCR5 antagonists bind to the CCR5 receptor, inducing a

conformational change that prevents its interaction with gp120, thereby blocking viral entry.
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Mechanism of CCR5 Antagonists in Preventing HIV Entry

Glutaminase (GAC) Inhibitors for Cancer Therapy
Glutaminase (GAC) is a key enzyme in cancer cell metabolism, responsible for converting

glutamine to glutamate, a crucial step in providing cancer cells with the necessary building

blocks for proliferation. Allosteric inhibitors of GAC, such as BPTES and CB-839, have shown

promise as anti-cancer agents. The 4-hydroxypiperidine moiety has been employed as a

linker in the design of novel GAC inhibitors in an effort to enhance potency and improve

physicochemical properties. Compound UPGL00019, which features a 4-hydroxypiperidine
linker, has demonstrated high potency in both enzymatic and cell-based assays.

Glutamine Metabolism in Cancer and its Inhibition

Cancer cells exhibit a high demand for glutamine, which is transported into the cell and

converted to glutamate by glutaminase. Glutamate is then further metabolized to fuel the TCA
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cycle. 4-Hydroxypiperidine-containing inhibitors allosterically bind to glutaminase, preventing

this metabolic pathway and thereby starving the cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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